molecular formula C17H8Cl2N4 B1456018 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile CAS No. 1314446-44-0

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile

Cat. No.: B1456018
CAS No.: 1314446-44-0
M. Wt: 339.2 g/mol
InChI Key: GPHKVSJXWVCCLL-UHFFFAOYSA-N
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Description

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is a complex organic compound that features a quinoxaline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of 1,2-diaminobenzene with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions.

    Chlorination: The quinoxaline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at the 6 and 7 positions.

    Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The chlorinated quinoxaline and the indole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the quinoxaline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinoxaline dioxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
  • (6,7-Dichloro-quinoxalin-2-yl)-dipropyl-amine
  • N’-(3-bromo-6,7-dichloro-quinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine

Uniqueness

3-(6,7-Dichloro-quinoxalin-2-yl)-1H-indole-5-carbonitrile is unique due to the presence of both quinoxaline and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these moieties.

Properties

IUPAC Name

3-(6,7-dichloroquinoxalin-2-yl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N4/c18-12-4-15-16(5-13(12)19)23-17(8-22-15)11-7-21-14-2-1-9(6-20)3-10(11)14/h1-5,7-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHKVSJXWVCCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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